Cas no 6339-26-0 (4-Tosylmorpholine)
4-Tosylmorpholine Chemical and Physical Properties
Names and Identifiers
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- Morpholine,4-[(4-methylphenyl)sulfonyl]-
- 4-(4-methylphenyl)sulfonylmorpholine
- 4-Tosylmorpholine
- 4-((4-Methylphenyl)sulphonyl)morpholine
- 4-(p-Tolylsulfonyl)morpholine
- 4-(Toluene-4-sulfonyl)-morpholine
- 4-[(4-Methylphenyl)sulfonyl]morpholine
- EINECS 228-731-2
- morpholine p-toluenesulfonamide
- Morpholine,4-(p-tolylsulfonyl)
- N-(4-methylbenzenesulfonyl)morpholine
- N-(methylbenzenesulfonyl) morpholine
- N-(p-Toluenesulfonyl)morpholine
- N-(p-tolylsulfonyl)morpholine
- N-tosyl morpholine
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-
- CBDivE_003744
- STL089650
- 4-[(4-Methylphenyl)sulfonyl]morpholine #
- AS-64189
- MFCD00196072
- HMS1607K16
- Oprea1_757999
- 4-(4-methylbenzenesulfonyl)morpholine
- AE-848/00888033
- tosylmorpholine
- W11725
- 6339-26-0
- NSC12118
- CS-0036083
- 4-27-00-00616 (Beilstein Handbook Reference)
- Morpholine, 4-((4-methylphenyl)sulfonyl)-
- Morpholine, 4-((4-methylphenyl)sulphonyl)-
- BRN 0210845
- 4-((4-Methylphenyl)sulfonyl)morpholine
- 4-[(4-Methylbenzene)sulfonyl]morpholine
- DTXSID10212793
- Oprea1_144727
- UNII-PYW39YE2V4
- NCGC00181906-01
- NS00035427
- 4-(p-Tolylsulphonyl)morpholine
- Morpholine, 4-(p-tolylsulfonyl)-
- 4-[(4-METHYLPHENYL)SULPHONYL]MORPHOLINE
- PYW39YE2V4
- NSC-12118
- SCHEMBL171151
- AI3-30824
- AKOS001586388
- Z45515795
- NSC 12118
-
- MDL: MFCD00196072
- Inchi: 1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3
- InChI Key: NBTTYMBZXDHFCP-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 241.07700
- Monoisotopic Mass: 241.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 54.99000
- LogP: 2.03460
4-Tosylmorpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Tosylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279907-10g |
4-tosylmorpholine |
6339-26-0 | 95% | 10g |
$361 | 2021-08-18 | |
| eNovation Chemicals LLC | D771376-1g |
4-[(4-methylphenyl)sulphonyl]morpholine |
6339-26-0 | 95% | 1g |
$160 | 2024-06-06 | |
| abcr | AB462474-1 g |
4-Tosylmorpholine |
6339-26-0 | 1g |
€246.00 | 2023-07-18 | ||
| abcr | AB462474-5 g |
4-Tosylmorpholine |
6339-26-0 | 5g |
€654.00 | 2023-07-18 | ||
| Chemenu | CM279907-1g |
4-tosylmorpholine |
6339-26-0 | 95% | 1g |
$156 | 2023-01-09 | |
| Chemenu | CM279907-5g |
4-tosylmorpholine |
6339-26-0 | 95% | 5g |
$433 | 2023-01-09 | |
| TRC | T667503-50mg |
4-Tosylmorpholine |
6339-26-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T667503-100mg |
4-Tosylmorpholine |
6339-26-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T667503-500mg |
4-Tosylmorpholine |
6339-26-0 | 500mg |
$ 210.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106723-1g |
4-(4-Methylphenyl)sulfonylmorpholine |
6339-26-0 | 95+% | 1g |
¥1723 | 2023-04-13 |
4-Tosylmorpholine Suppliers
4-Tosylmorpholine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-Tosylmorpholine
4-Tosylmorpholine: A Comprehensive Overview
The compound with CAS No. 6339-26-0, commonly referred to as 4-Tosylmorpholine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is a derivative of morpholine, a heterocyclic amine, and the tosyl group, which is a sulfonate ester derived from toluene sulfonyl chloride. The combination of these two groups creates a versatile molecule with unique chemical properties and applications.
4-Tosylmorpholine has been extensively studied for its role in various chemical reactions, particularly in the realm of nucleophilic substitution reactions. The tosyl group acts as a leaving group, making the compound highly reactive under specific conditions. This property has made it a valuable reagent in organic synthesis, especially in the construction of complex molecules and intermediates for drug discovery.
Recent advancements in synthetic chemistry have highlighted the importance of 4-Tosylmorpholine in the development of bioactive compounds. Researchers have utilized this compound to synthesize novel heterocycles with potential pharmacological activities. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have demonstrated its utility in creating scaffolds for anti-cancer and anti-inflammatory agents.
The structure of 4-Tosylmorpholine consists of a six-membered morpholine ring with a tosyl group attached at the 4-position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and selectivity in various reactions. The morpholine ring itself is known for its stability and ability to act as a base or nucleophile depending on the reaction conditions.
In terms of synthesis, 4-Tosylmorpholine can be prepared through several methods, including nucleophilic substitution reactions involving morpholine derivatives and tosylating agents. One common approach involves reacting morpholine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields high purity product suitable for further applications.
The applications of 4-Tosylmorpholine extend beyond organic synthesis. It has been employed as an intermediate in the preparation of advanced materials, including polymers and surfactants. Its ability to undergo various transformations makes it a valuable building block in material science research.
In addition to its chemical applications, 4-Tosylmorpholine has garnered attention for its potential biological activities. Preclinical studies have indicated that derivatives of this compound may exhibit anti-microbial and anti-oxidant properties, opening avenues for its use in therapeutic development.
The growing interest in green chemistry has also influenced the synthesis and application of 4-Tosylmorpholine. Researchers are exploring more sustainable methods for its production, including catalytic processes and solvent-free reactions, to minimize environmental impact while maintaining efficiency.
In conclusion, CAS No. 6339-26-0 (4-Tosylmorpholine) stands out as a pivotal compound in modern organic chemistry. Its unique properties, versatile applications, and ongoing research into new synthetic pathways underscore its importance in both academic and industrial settings. As advancements continue, this compound is expected to play an even greater role in shaping future innovations across multiple disciplines.
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